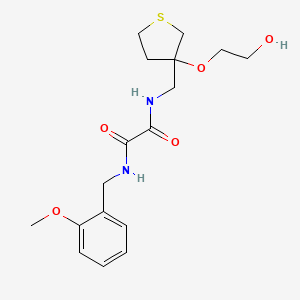![molecular formula C16H12FN3OS B2783026 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 1797869-43-2](/img/structure/B2783026.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule with intriguing structural features. Its unique scaffold incorporates both pyrimidine and benzothiophene rings, suggesting potential for diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved by cyclization of appropriate precursors under conditions such as reflux in ethanol with catalytic acid.
Introduction of the Benzothiophene Ring: This step often involves a Friedel-Crafts acylation reaction, using benzothiophene as a starting material and introducing the fluorine substituent via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such a compound would likely involve similar synthetic steps but scaled up, with optimization for yield and purity. Flow chemistry techniques and continuous processing may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the sulfur in the benzothiophene ring.
Reduction: The carbonyl group can be reduced to yield corresponding alcohol derivatives.
Substitution: The fluorine substituent on the benzothiophene ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperbenzoic acid).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Strong nucleophiles like amines or thiols under conditions such as DMF (Dimethylformamide) solvent and elevated temperatures.
Major Products
Oxidation generally leads to sulfoxides or sulfones. Reduction results in secondary alcohols. Substitution can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone has found applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer and antiviral properties due to its unique molecular framework.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound's mechanism of action in biological systems can involve:
Molecular Targets: DNA or specific enzymes where it can act as an inhibitor.
Pathways: Interference with DNA replication or protein synthesis, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7,8-Dihydro-1H-pyrido[4,3-d]pyrimidin-6(5H)-yl)(benzo[b]thiophen-2-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(benzo[b]thiophen-2-yl)methanol
Highlighting Uniqueness
What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone apart is the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity, providing an edge in specificity and potency for medicinal applications.
What else are you wondering about?
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-1-2-14-10(5-12)6-15(22-14)16(21)20-4-3-13-11(8-20)7-18-9-19-13/h1-2,5-7,9H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOCEKPBJRCULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2782948.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2782952.png)

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)
![5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2782957.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2782961.png)


